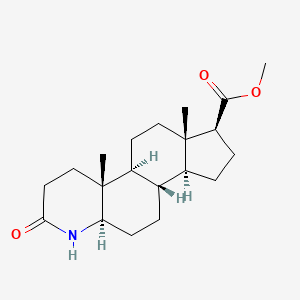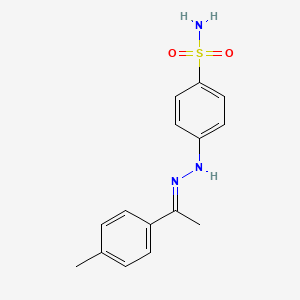
Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt is a glucuronide derivative of the bile salt Tauroursodeoxycholic acid. Tauroursodeoxycholate inhibits human cholangiocarcinoma growth via Ca2+, PKC-, and MAPK-dependent pathways.
Scientific Research Applications
Neuroprotective Properties
Tauroursodeoxycholic acid (TUDCA) has shown potential in neuroprotection. For instance, in a study by Elia et al. (2015), TUDCA demonstrated potential neuroprotective activity in patients with amyotrophic lateral sclerosis (ALS), indicating its possible application in neurodegenerative diseases (Elia et al., 2015).
Renal Protection
Research by De Miguel et al. (2019) found that TUDCA could be reno-protective in models of chronic high salt-induced renal injury and inflammation, suggesting its therapeutic potential in renal diseases (De Miguel et al., 2019).
Hepatoprotective Effects
TUDCA has been studied for its hepatoprotective properties. Milkiewicz et al. (2002) found that TUDCA provided protection against cholestasis, possibly by activating certain protein kinases, highlighting its role in liver disease management (Milkiewicz et al., 2002).
Effects on Liver Enzymes
A study by Portincasa et al. (1993) demonstrated that TUDCA could effectively lower blood levels of certain liver enzymes in patients with chronic active hepatitis, indicating its potential in liver disease treatment (Portincasa et al., 1993).
Biotransformation Enzymes
Song et al. (2017) explored the discovery of TUDCA biotransformation enzymes in the gut microbiome of black bears. This study expands the understanding of TUDCA's biosynthesis and its potential applications in medicine (Song et al., 2017).
In Vitro Synthesis Technology
Qingzhi et al. (2016) reported a novel in vitro TUDCA preparation technology using a double-enzyme-coupled system, which may have implications for synthesizing high-value bile acid derivatives (Ji Qingzhi et al., 2016).
Neurocritical Care Application
Gronbeck et al. (2016) evaluated the potential of TUDCA for neuroprotection in traumatic brain injury patients, suggesting its therapeutic application in neurocritical care settings (Gronbeck et al., 2016).
Stroke Treatment
Rodrigues et al. (2002) found that TUDCA could reduce injury associated with acute stroke, indicating its potential use in stroke treatment (Rodrigues et al., 2002).
Hepatitis Treatment
Crosignani et al. (1998) conducted a study showing that TUDCA improves the biochemical expression of chronic hepatitis, suggesting its efficacy in hepatitis treatment (Crosignani et al., 1998).
Primary Biliary Cirrhosis Therapy
A study by Crosignani et al. (1996) on patients with primary biliary cirrhosis found that TUDCA could significantly decrease serum liver enzyme levels, indicating its therapeutic value in cholestatic liver diseases (Crosignani et al., 1996).
Mechanism of Action
Target of Action
Tauroursodeoxycholic Acid (TUDCA) is a highly hydrophilic tertiary bile acid . It is a taurine conjugate of ursodeoxycholic acid . The primary targets of TUDCA are the endoplasmic reticulum (ER) and mitochondria within cells . These organelles play crucial roles in maintaining protein homeostasis and regulating cell apoptosis .
Mode of Action
TUDCA exerts its effects through several mechanisms. It inhibits the intrinsic mitochondrial apoptotic pathway by reducing reactive oxygen species (ROS) and inactivating BAX, which in turn decreases cytochrome c release . It also inhibits the death receptor in the extrinsic apoptotic pathway, further blocking caspase 3 . Additionally, TUDCA reduces ER-mediated stress by decreasing caspase 12 activity and Ca 2+ efflux from the ER .
Biochemical Pathways
TUDCA influences several biochemical pathways. It also acts as a chemical chaperone to maintain the stability and correct folding of proteins . Furthermore, it has anti-neuroinflammatory action .
Pharmacokinetics
It is known that tudca is a highly hydrophilic compound , which suggests it may have good bioavailability
Result of Action
The result of TUDCA’s action is multifaceted. It has shown important anti-apoptotic and neuroprotective activities, suggesting its potential therapeutic use in neurodegenerative diseases . It has been found to protect nerves by regulating cell apoptosis . Furthermore, it has been shown to be safe and a potential disease-modifier in amyotrophic lateral sclerosis (ALS) .
Future Directions
Biochemical Analysis
Biochemical Properties
Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt plays a significant role in biochemical reactions, particularly in the inhibition of human cholangiocarcinoma growth. It interacts with various enzymes and proteins, including calcium ions, protein kinase C, and mitogen-activated protein kinase-dependent pathways . These interactions are crucial for its function in inhibiting cancer cell growth and promoting cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and activation. It binds to specific receptors and enzymes, modulating their activity to exert its effects. The compound’s ability to inhibit protein kinase C and activate mitogen-activated protein kinase pathways plays a crucial role in its anti-cancer properties . Furthermore, it influences gene expression by regulating transcription factors and other gene regulatory proteins.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt involves the introduction of a glucuronide group at position 3 of tauroursodeoxycholic acid, followed by the formation of a dipotassium salt. The synthesis can be achieved through a series of chemical reactions.", "Starting Materials": [ "Tauroursodeoxycholic acid", "Glucuronic acid", "Potassium hydroxide", "Dichloromethane", "Methanol", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "Dimethylformamide", "Triethylamine", "Acetic anhydride", "Sodium bicarbonate" ], "Reaction": [ "Tauroursodeoxycholic acid is reacted with glucuronic acid in the presence of potassium hydroxide in methanol and dichloromethane to form Tauroursodeoxycholic Acid-3-O-β-glucuronide.", "The Tauroursodeoxycholic Acid-3-O-β-glucuronide is then reacted with diisopropylethylamine and N,N'-Dicyclohexylcarbodiimide in dimethylformamide to form the Tauroursodeoxycholic Acid-3-O-β-glucuronide Diisopropylethylamine Salt.", "Finally, the Tauroursodeoxycholic Acid-3-O-β-glucuronide Diisopropylethylamine Salt is reacted with potassium hydroxide and triethylamine in acetic anhydride and dichloromethane to form the Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt." ] } | |
CAS No. |
75672-32-1 |
Molecular Formula |
C₃₂H₅₁K₂NO₁₂S |
Molecular Weight |
752.01 |
Synonyms |
Cholane, β-D-Glucopyranosiduronic Acid Derivative; (3α,5β,7β)-7-Hydroxy-24-oxo-24-[(2-sulfoethyl)amino]cholan-3-yl, β-D-Glucopyranosiduronic Acid Dipotassium Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







